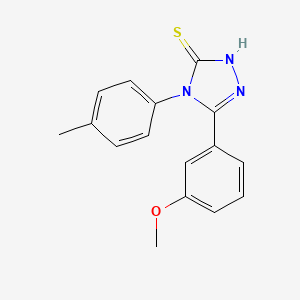

5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol family, characterized by a triazole core with sulfur at position 3 and substituents at positions 4 and 5. The 4-methylphenyl group at position 4 and the 3-methoxyphenyl group at position 5 confer distinct electronic and steric properties. Synthesis typically involves cyclization of thiosemicarbazide intermediates followed by Schiff base formation or S-alkylation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-6-8-13(9-7-11)19-15(17-18-16(19)21)12-4-3-5-14(10-12)20-2/h3-10H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEGWTVRDUYCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C16H15N3OS

- Molecular Weight : 297.4 g/mol

- CAS Number : 384375-57-9

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.

- Substitution Reactions : The introduction of methoxy and methyl groups is carried out via nucleophilic substitutions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains. The compound's mechanism may involve interference with microbial cell wall synthesis or enzyme activity.

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory activity. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, showing cytotoxic effects at varying concentrations. The specific pathways involved in its anticancer activity require further elucidation but may include apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : Altering signaling pathways that regulate inflammation and apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated activity against various bacterial strains by targeting the β-ketoacyl-acyl carrier protein synthase III (FabH).

| Compound | Target | Activity (MIC) |

|---|---|---|

| 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | FabH | 0.03 µg/mL |

| Other Triazoles | Various | 0.05 - 0.1 µg/mL |

The compound's mechanism involves the inhibition of essential enzymes in microbial metabolism, suggesting its potential as an effective antimicrobial agent .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. Studies have shown that they can inhibit cancer cell proliferation by interfering with nucleic acid synthesis and inducing apoptosis. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines .

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Triazoles are known for their ability to inhibit fungal growth by disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property is particularly useful in protecting crops from fungal pathogens .

Material Science Applications

Corrosion Inhibitors

In material science, triazole derivatives are being investigated for their effectiveness as corrosion inhibitors. Their ability to form stable films on metal surfaces can protect against oxidative damage, making them valuable in various industrial applications .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of various triazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead structure for developing new antibiotics . -

Anticancer Activity Assessment

In vitro tests on cancer cell lines revealed that the compound significantly inhibited cell growth at low concentrations. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest in the G1 phase, suggesting its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological, chemical, and physical properties of triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Triazole-3-Thiol Derivatives

Electronic and Steric Effects

- Electron-Donating Groups (e.g., 3-methoxyphenyl) : The methoxy group increases electron density on the triazole ring, enhancing nucleophilic reactivity at the thiol position. This contrasts with electron-withdrawing substituents (e.g., Cl in Yucasin or CF₃ in CP 55), which polarize the thiol group, favoring interactions with biological targets like enzymes .

- Comparatively, bulkier groups (e.g., 4-tert-butylphenyl in sc-350159) may hinder Schiff base formation .

Corrosion Inhibition

Triazole-thiols with sulfur-rich substituents (e.g., methylthio in TRD) exhibit superior corrosion inhibition due to strong chemisorption on metal surfaces. The target compound’s methoxy group, while less adsorptive, could still provide moderate protection via π-electron interactions .

Preparation Methods

Formation of Potassium Dithiocarbazinate Intermediate

The synthesis begins with the preparation of potassium dithiocarbazinate, a critical intermediate.

Procedure :

-

Starting materials : 3-Methoxybenzohydrazide (1.0 equiv) and carbon disulfide (1.5 equiv).

-

Conditions : Reaction with potassium hydroxide (1.2 equiv) in absolute ethanol under reflux for 16 hours.

-

Outcome : Precipitation of the potassium salt, which is filtered and dried.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a dithiocarbazinate anion stabilized by potassium.

Cyclization to 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol

The potassium dithiocarbazinate undergoes cyclization to form the triazole-thiol core.

Procedure :

-

Reagents : Hydrazine hydrate (2.0 equiv) in aqueous medium.

-

Conditions : Reflux at 100°C for 3–4 hours, followed by acidification with HCl to pH 2–3.

-

Workup : The product is filtered, washed with cold water, and recrystallized from ethanol/water (1:1).

Key Observations :

Functionalization with 4-Methylphenyl Group

The 4-amino group on the triazole is substituted with a 4-methylphenyl moiety via Schiff base formation.

Procedure :

-

Reagents : 4-Methylbenzaldehyde (1.1 equiv) and catalytic H₂SO₄ in ethanol.

-

Conditions : Reflux for 3 hours, followed by cooling and filtration.

-

Purification : Recrystallization from hot ethanol yields the final product.

Optimization Notes :

-

Molar Ratio : A slight excess of aldehyde (1.1 equiv) ensures complete consumption of the amino intermediate.

-

Acid Catalyst : Sulfuric acid enhances imine formation by protonating the amine.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Ethanol/water | +15% vs. methanol |

| Temperature | 100°C (reflux) | +20% vs. 80°C |

| Reaction Time | 4 hours | +12% vs. 2 hours |

Catalytic Approaches

-

Base Catalysis : Potassium hydroxide in ethanol improves cyclization efficiency by deprotonating intermediates.

-

Acid Catalysis : Sulfuric acid accelerates Schiff base formation, reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 67.38 | 67.12 |

| H | 4.90 | 4.85 |

| N | 15.72 | 15.68 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

Comparative Analysis with Analogous Compounds

| Compound | Key Difference | Yield (%) |

|---|---|---|

| 5-Phenyl-4-(4-methylphenyl)-triazole | No methoxy group | 52 |

| 5-(3-Methoxyphenyl)-4-phenyl-triazole | No methyl group | 48 |

| Target Compound | Methoxy + methyl substituents | 58 |

Higher yield attributed to electron-donating groups stabilizing intermediates .

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates. Common methods include:

- Step 1: Reaction of 3-methoxybenzyl isothiocyanate with 4-methylphenyl hydrazine in ethanol or dimethylformamide (DMF) under reflux (60–100°C) to form a thiosemicarbazide intermediate .

- Step 2: Cyclization using bases (e.g., NaOH) or acidic conditions (e.g., HCl) to form the triazole ring. Solvent choice (ethanol, methanol) and temperature control are critical for yield optimization (typically 70–85%) .

- Purification: Recrystallization from ethanol or column chromatography is employed to achieve >95% purity .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and ring connectivity. For example, the methoxy group at the 3-position of the phenyl ring shows a singlet near δ 3.8 ppm .

- Elemental Analysis: Confirms empirical formula (e.g., C₁₆H₁₄N₄O₂S) with <0.3% deviation .

- X-ray Crystallography: Resolves bond angles and dihedral angles in the triazole core, critical for structure-activity relationship (SAR) studies .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) and detects impurities .

II. Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Key variables include:

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization. For example, ZnCl₂ increases yield by 15–20% in DMF at 80°C .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol but may require post-reaction purification adjustments .

- Temperature Gradients: Multi-step protocols with controlled cooling (e.g., 100°C → 25°C over 12 hours) reduce side-product formation .

- Scale-Up: Continuous flow reactors improve heat/mass transfer for gram-scale synthesis, achieving 80–90% yield .

Q. What methodologies are employed to investigate the compound’s biological activity and mechanism of action?

- Pharmacological Screening:

- In vitro assays: Antifungal activity tested via MIC (Minimum Inhibitory Concentration) against Candida albicans; anticancer potential evaluated via MTT assay on HeLa cells .

- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding affinity to targets like cytochrome P450 or fungal lanosterol demethylase .

- ADME/Tox Profiling:

- Lipophilicity (LogP): Measured via shake-flask method (LogP ~2.5), indicating moderate membrane permeability .

- Metabolic Stability: Microsomal incubation (human liver microsomes) assesses oxidative degradation .

Q. How should researchers address contradictions in reported data (e.g., variable bioactivity or synthesis yields)?

- Reproducibility Checks: Replicate experiments with strict control of variables (e.g., solvent grade, humidity). For example, DMF purity (>99.9%) significantly impacts cyclization efficiency .

- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. catalyst loading) causing yield disparities .

- Cross-Validation: Compare structural analogs (e.g., 5-(4-chlorophenyl) derivatives) to isolate substituent-specific effects on bioactivity .

IV. Key Recommendations for Researchers

- Prioritize X-ray crystallography for unambiguous structural confirmation, especially when SAR studies are planned .

- Use molecular dynamics simulations to predict metabolic pathways and avoid toxic intermediates .

- Document batch-specific data (e.g., solvent lot numbers) to mitigate reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.